(4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)piperazin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone
Description
The compound "(4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)piperazin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone" features a complex architecture combining multiple pharmacophoric motifs:
- Tetrahydrothiophene-1,1-dioxide: A sulfone-containing heterocycle that enhances solubility and metabolic stability .
- 3,5-Dimethylpyrazole: A nitrogen-rich aromatic ring contributing to hydrogen bonding and π-π interactions .
- Piperazine: A flexible linker improving bioavailability and enabling structural diversification .
- Thiophen-2-ylcyclopentyl methanone: A lipophilic group that may influence membrane permeability and target binding .
Properties
IUPAC Name |
[4-[1-(1,1-dioxothiolan-3-yl)-3,5-dimethylpyrazol-4-yl]piperazin-1-yl]-(1-thiophen-2-ylcyclopentyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N4O3S2/c1-17-21(18(2)27(24-17)19-7-15-32(29,30)16-19)25-10-12-26(13-11-25)22(28)23(8-3-4-9-23)20-6-5-14-31-20/h5-6,14,19H,3-4,7-13,15-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGOOJEDZPZOVPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2CCS(=O)(=O)C2)C)N3CCN(CC3)C(=O)C4(CCCC4)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Compounds
Key Observations
Piperazine Linkers: The target compound and 's Compound 21 both utilize piperazine as a spacer.
Sulfone vs. Non-Sulfone Analogues: The tetrahydrothiophene-1,1-dioxide group in the target compound and improves aqueous solubility compared to non-sulfonated analogs like ’s pyrazole derivatives. This is critical for oral bioavailability .
Thiophene Modifications: The cyclopentyl-thiophene group in the target compound introduces conformational restraint, unlike ’s linear thiophene-methanone. This rigidity may enhance binding specificity in hydrophobic pockets .
Pyrazole Substitutions :
- The 3,5-dimethylpyrazole in the target compound contrasts with ’s nitroarylpyrazoles. Methyl groups likely reduce metabolic oxidation, extending half-life .
Computational and Experimental Insights
- SimilarityLab Analysis (): Tools like SimilarityLab enable rapid identification of commercially available analogs. The target compound’s unique pyrazole-sulfone-piperazine scaffold may yield low similarity scores (<60% Tanimoto index) against common libraries, suggesting novelty .
- 3D Similarity Metrics () : Conformational alignment studies highlight the cyclopentyl group’s role in creating a distinct pharmacophore. Retro-VS (reverse virtual screening) could predict targets by comparing one-to-group similarity against kinase or GPCR classes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
